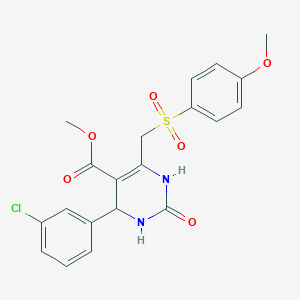
Methyl 4-(3-chlorophenyl)-6-(((4-methoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a sulfonyl group attached to a methoxyphenyl group, and a chlorophenyl group attached to the pyrimidine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the chlorophenyl and methoxyphenyl groups, and the attachment of the sulfonyl group . The exact methods would depend on the specific reactions used.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chloro group on the phenyl ring and the electron-donating methoxy group on the sulfonyl phenyl ring. The sulfonyl group could potentially be involved in substitution reactions .Aplicaciones Científicas De Investigación
Ring Expansion and Rearrangement Studies
Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a related compound, has been studied for its ability to rearrange and form various derivatives. It undergoes ring expansion to produce methoxy- and cyano- derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate, which further undergo acid-catalyzed ring contraction (Bullock et al., 1972).
Crystallography and Docking Studies
Studies involving derivatives with structural similarities have focused on X-ray crystallography to understand their structures. For example, docking studies and crystal structure analysis of tetrazole derivatives have provided insights into molecular orientation and interactions within the active site of the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).
Polymorphism and Energetics in Dihydropyrimidinium Derivatives
Polymorphism in biologically active dihydropyrimidinium hydrochloride derivatives has been analyzed using single-crystal X-ray diffraction and computational methods. This includes detailed analysis of crystal packing and intermolecular interactions, contributing to understanding of stability and formation energies of such compounds (Panini et al., 2014).
Hydrogen Bonding in Anticonvulsant Enaminones
The crystal structures of anticonvulsant enaminones, which include structurally similar compounds, have been determined to understand the role of hydrogen bonding in their molecular arrangement. This research provides insights into the structural aspects that could influence their pharmacological properties (Kubicki et al., 2000).
Antibacterial Properties of Tetrahydropyrimidine Derivatives
Synthesis and evaluation of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives have been carried out to assess their antibacterial properties. These studies have shown a connection between chemical structure and biological activity, demonstrating the potential of such compounds in antimicrobial applications (Cieplik et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-(3-chlorophenyl)-6-[(4-methoxyphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O6S/c1-28-14-6-8-15(9-7-14)30(26,27)11-16-17(19(24)29-2)18(23-20(25)22-16)12-4-3-5-13(21)10-12/h3-10,18H,11H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAFEMLMLDQDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


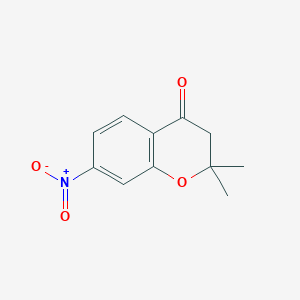

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2926539.png)

![Methyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926541.png)

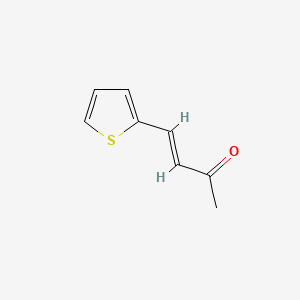


![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2926551.png)
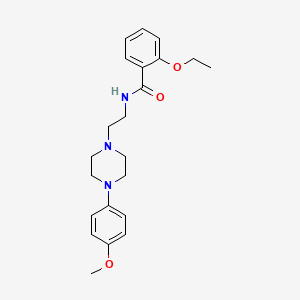
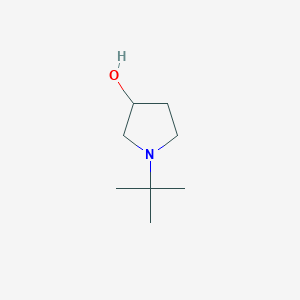
![2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2926556.png)